![molecular formula C14H11BrFNO3 B1406473 Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-75-0](/img/structure/B1406473.png)
Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Overview
Description
The compound is a derivative of the 1,4-dihydropyridine class, which is a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities . The presence of the 3-bromo-4-fluorophenyl group suggests that it might have unique properties compared to other 1,4-dihydropyridines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . The synthesis typically involves the reaction of a 1,4-dihydropyridine with a halogenated phenyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a 1,4-dihydropyridine ring, with a 3-bromo-4-fluorophenyl group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and related compounds have been synthesized through various methods, often focusing on the crystal structure and conformational studies. For instance, Kumar et al. (2018) synthesized a related compound using trisodium citrate dihydrate, an eco-friendly catalyst, and analyzed its crystal structure, which provided insights into the compound's molecular conformation and interactions (Kumar et al., 2018). Similarly, Shalaby et al. (2014) investigated the crystal structures of various substituted pyridinecarboxylates, including those with 3-bromo-4-fluorophenyl groups, to understand their molecular configurations (Shalaby et al., 2014).
Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate have been synthesized and evaluated for potential pharmacological activities. For example, studies have focused on synthesizing and assessing compounds for activities such as anti-arrhythmics and cardiovascular effects. This research is vital for developing new therapeutic agents (蘇怡芳, 2006).
Material Science and Dyeing Applications
- In the domain of material science and dyeing, these compounds have been investigated for their potential in dye synthesis and their properties when complexed with metals. The research in this area explores the structural and spectroscopic properties of these compounds, providing insights into their practical applications in textile and material industries (Abolude et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO3/c1-2-20-14(19)10-7-17-6-9(13(10)18)8-3-4-12(16)11(15)5-8/h3-7H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNJKFIDVQQTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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